2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzisothiazole ring, a phenyl group, and a methoxyphenyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylene]acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are usually documented in scientific literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can be further analyzed using techniques like NMR spectroscopy, mass spectrometry, and chromatography.
Scientific Research Applications
2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: It can be used in biological studies to investigate its effects on different biological systems.
Industry: It can be used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol
- Propanenitrile, 3-[2-[ethyl[3-methyl-4-[2-(5-nitro-1,2-benzisothiazol-3-yl)diazenyl]phenyl]amino]ethoxy]
Uniqueness
What sets 2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylene]acetohydrazide apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C23H20N4O4S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H20N4O4S/c1-31-19-13-11-17(12-14-19)15-24-25-22(28)16-27(18-7-3-2-4-8-18)23-20-9-5-6-10-21(20)32(29,30)26-23/h2-15H,16H2,1H3,(H,25,28)/b24-15+ |
InChI Key |
GLKFNAUHVYRMSI-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.